molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No. B2718849
CAS RN: 98572-00-0
M. Wt: 166.176
InChI Key: GWQOQQVKVOOHTI-ZETCQYMHSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .


Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group . Its chemical formula is CH3OH .


Chemical Reactions Analysis

Methanol can be used in a variety of chemical reactions. For instance, it can be used in the synthesis of formaldehyde and acetic acid . It can also be used in the production of biodiesel .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid with a faint odor similar to ethanol . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . It is completely miscible in water .

Scientific Research Applications

Synthesis Methodologies

  • Microwave Irradiation Synthesis : A study by Dong and Xu (2018) discusses the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, which are structurally similar to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, using aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation. This method provides a direct and efficient preparation strategy for these compounds (Dong & Xu, 2018).

Organic Chemistry and Drug Synthesis

  • Inhibitors of B-Raf Kinase : Yang et al. (2012) synthesized a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase, showcasing the potential pharmaceutical applications of compounds structurally related to this compound (Yang et al., 2012).

Materials Science

  • Organic Light-Emitting Devices : Jayabharathi et al. (2018) used a 2,3-dihydrobenzo[b][1,4]dioxin derivative in the molecular design of blue-emissive compounds for non-doped organic light-emitting devices (OLEDs). This indicates the potential of this compound in materials science, particularly in the field of OLEDs (Jayabharathi et al., 2018).

Green Chemistry

  • Catalysis and Green Synthesis : The research by Sarki et al. (2021) discusses the use of methanol as a hydrogen source and C1 synthon in organic synthesis. While not directly related to this compound, this study highlights the importance of methanol, a related compound, in green chemistry applications (Sarki et al., 2021).

Phytochemistry

  • Phytochemical Studies : A study by Uddin et al. (2013) identified novel phenolic compounds structurally related to this compound from Sorbus lanata, showcasing its relevance in phytochemical research (Uddin et al., 2013).

Mechanism of Action

Methanol is a CNS depressant and is potentially toxic in amounts as small as a single mouthful . When metabolized by hepatic alcohol and aldehyde dehydrogenase, methanol forms formaldehyde and formic acid, both of which are toxic .

Safety and Hazards

Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation, damage to organs, and may cause drowsiness or dizziness . It is also a substance of high toxicity that is rapidly and almost completely absorbed orally, by inhalation, or through the skin .

Future Directions

The future of methanol lies in finding sustainable and renewable ways of generating it . This includes exploring methods such as using biomass-derived syngas for methanol generation .

properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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